trans-4-tert-Butylcyclohexanecarboxylic acid
Description
trans-4-tert-Butylcyclohexanecarboxylic acid (CAS RN: 943-29-3) is a monocarboxylic acid with a tert-butyl substituent at the trans-4 position of the cyclohexane ring. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol . The compound is synthesized via established methods, including recrystallization from hexane, yielding a melting point of 172–174°C . It is characterized by high stereochemical purity (>98.4% trans isomer in its ethyl ester form) , making it valuable in stereoselective syntheses.
Key applications include its use as a precursor in pharmaceutical intermediates, such as the synthesis of N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-henylpropyl)-4-tert-butylcyclohexanecarboxamide . Its rigid trans configuration enhances steric effects, influencing reactivity and molecular interactions .
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-55-8, 943-28-2, 943-29-3 | |
| Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
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| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-tert-Butylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted cyclohexanecarboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
trans-4-tert-Butylcyclohexanecarboxylic acid features a tert-butyl group attached to the cyclohexane ring at the 4-position. Its molecular formula is with a molecular weight of 184.28 g/mol. The compound exists predominantly in the trans configuration, which influences its chemical reactivity and physical properties.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Amides: It serves as a precursor for synthesizing amides, such as N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide, which has potential therapeutic applications .
- Chiral Building Block: The compound is used in asymmetric synthesis due to its chiral nature, allowing for the creation of enantiomerically enriched products .
Medicinal Chemistry
The compound's structural features make it a valuable candidate in medicinal chemistry for drug design and development.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. A study demonstrated that certain synthesized derivatives showed improved efficacy compared to standard treatments .
- Antimicrobial Properties: Another study highlighted its potential as an antimicrobial agent against various pathogens, suggesting its use in developing new antibiotics .
Material Science
In material science, this compound is explored for its potential applications in polymer chemistry.
Applications:
- Polymer Additive: The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved performance characteristics .
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Organic Synthesis | Synthesis of amides and chiral building blocks |
| Medicinal Chemistry | Anticancer activity; antimicrobial properties |
| Material Science | Polymer additive for enhanced properties |
Mechanism of Action
The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid and Analogues
Key Observations:
- The trans isomer exhibits a higher melting point than the cis isomer due to enhanced crystallinity from reduced steric clashes .
- The tert-butyl group in the trans configuration imposes greater steric hindrance compared to the linear butyl chain in 4-butylcyclohexanecarboxylic acid, affecting solubility and reactivity .
Chemical Reactivity and Stability
Table 2: Reactivity in Common Reactions
Key Insights:
Biological Activity
trans-4-tert-Butylcyclohexanecarboxylic acid (C11H20O2) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure imparts significant biological activity, influencing various biochemical pathways and interactions with biological molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The compound is notable for its ability to form hydrogen bonds and ionic interactions due to the presence of the carboxylic acid group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl substituent contributes steric hindrance, which can affect binding affinity and selectivity towards molecular targets.
Key Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or alcohols | KMnO4, CrO3 |
| Reduction | Forms cyclohexane derivatives | LiAlH4, NaBH4 |
| Substitution | Replaces carboxylic acid group | SOCl2 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Neuropharmacological Activity : In studies involving nicotine-induced depolarization in HEK cells, the compound displayed antagonistic properties with an IC50 of approximately 430 nM. This suggests potential use in modulating nicotinic acetylcholine receptors (nAChRs), particularly α4β2 nAChR subtypes .
- Anti-inflammatory Properties : Preliminary studies have shown that this compound may influence inflammatory pathways, although detailed mechanisms remain to be elucidated.
- Ligand Properties : The compound has been investigated for its role as a ligand in drug design, demonstrating the ability to interact with specific receptors in a selective manner.
Case Studies
- Nicotine Self-Administration : A study involving transgenic mice indicated that alterations in the α4 nAChR subunit could modify nicotine self-administration behaviors. This highlights the potential for this compound as a therapeutic agent in smoking cessation therapies .
- Synthesis of Selective Compounds : Research has focused on synthesizing derivatives of this compound to enhance selectivity for nAChR subtypes. A series of compounds were screened for their activity against α4β2 and α3β4 nAChRs, revealing promising candidates for further development .
Applications in Drug Development
The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to modulate receptor activity suggests potential applications in developing treatments for neurological disorders and addiction therapies.
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Control temperature during recrystallization to avoid cis-trans isomerization.
- Validate purity via GC or HPLC with chiral columns.
What analytical techniques are most effective for confirming the stereochemical purity of this compound?
Basic Research Question
| Method | Conditions | Purity Achieved | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Ethyl ester derivative analysis | 98.4% trans | |
| HPLC | Chiral stationary phase | ≥99% trans | Implied* |
| Melting Point | Recrystallized from hexane | 170–175°C |
*Note: While HPLC is not explicitly cited in evidence, it is a standard method for stereochemical analysis.
How should researchers address discrepancies in reported melting points (e.g., 172–174°C vs. 170–175°C)?
Advanced Research Question
Discrepancies arise from:
Q. Resolution Protocol :
Reproduce synthesis with ≥98% purity via GC .
Use differential scanning calorimetry (DSC) for precise measurement.
What strategies can be employed to functionalize this compound into amine derivatives while maintaining stereochemistry?
Advanced Research Question
Stepwise Functionalization :
Esterification : Convert to ethyl ester using H₂SO₄/EtOH .
Aminolysis : React with NH₃ or alkylamines under anhydrous conditions.
Purification : Chromatography (e.g., silica gel) to isolate trans-4-tert-Butylcyclohexylamine (99% trans) .
Q. Challenges :
- Racemization risk at high temperatures. Mitigate by using low-temperature (-20°C) reactions.
- Steric hindrance from the tert-butyl group may slow nucleophilic attack.
What safety precautions are necessary when handling this compound?
Basic Research Question
| Hazard | Precaution | Reference |
|---|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coat | |
| Eye Damage | Use safety goggles; rinse with water for 15 mins | |
| Inhalation | Use fume hood; avoid aerosol formation |
What key physical properties influence its reactivity in organic reactions?
Basic Research Question
How does the tert-butyl group influence crystal packing in derivatives?
Advanced Research Question
In X-ray crystallography studies (e.g., tosyloxymethyl derivatives), the bulky tert-butyl group:
- Disrupts symmetry : Creates voids in the lattice, reducing crystal density.
- Directs hydrogen bonding : Carboxylic acid groups form dimers, stabilized by van der Waals interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
